molecular formula C22H29NO4S B2696376 N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide CAS No. 86604-33-3

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide

Cat. No. B2696376
CAS RN: 86604-33-3
M. Wt: 403.54
InChI Key: LECPUNFSSDQAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H29NO4S and its molecular weight is 403.54. The purity is usually 95%.
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Scientific Research Applications

Catalyst Design and Oxidative Stability

Sulfonamide-substituted compounds, including those structurally related to N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide, have been investigated for their role in catalysis, particularly in the oxidation of olefins. A study by Işci et al. (2014) on 4-tert-Butylbenzenesulfonamide as a substituent of tetra peripherally substituted Fe(ii) phthalocyanine demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene, producing significant yields of allylic ketone and benzaldehyde, respectively. This highlights the potential of such compounds in designing stable and effective oxidation catalysts (Işci et al., 2014).

Photodynamic Therapy and Cancer Treatment

Derivatives of benzenesulfonamide have been explored for their photophysical properties and potential application in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for the effectiveness of PDT agents, indicating that such compounds could be valuable in developing new treatments for cancer (Pişkin et al., 2020).

Environmental Presence and Neurotoxicity Assessment

N-Butylbenzenesulfonamide, a structurally related compound, has been identified in environmental samples, raising concerns about its potential neurotoxicity. Rider et al. (2012) evaluated the neurotoxic effects of N-Butylbenzenesulfonamide in rats following oral exposure and found little evidence of neurotoxicity within a 4-week exposure period. This study provides insights into the environmental and health impacts of such compounds, although further research is needed to fully understand the long-term effects (Rider et al., 2012).

Synthesis and Chemical Properties

Research on benzenesulfonamide derivatives also encompasses their synthesis and structural characterization, which is fundamental for their application in various fields. Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives as cyclooxygenase-2 (COX-2) inhibitors, identifying compounds with significant potency and selectivity. Such studies contribute to the development of new pharmaceuticals and enhance our understanding of the chemical properties of these compounds (Hashimoto et al., 2002).

properties

IUPAC Name

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-8-27-16-10-9-11-17(14-16)28(25,26)23-15-12-18(21(2,3)4)20(24)19(13-15)22(5,6)7/h9-14H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECPUNFSSDQAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-ethoxybenzenesulfonamide

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